N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-13(5-7-15(8-6-13)21(2,17)18)10-14-12(16)11-4-3-9-20-11/h3-4,9H,5-8,10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWFJIWGYNHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxypiperidin-4-ylmethylamine
The key intermediate 4-methoxypiperidin-4-ylmethylamine can be synthesized starting from ethyl piperidine-4-carboxylate through a multi-step sequence:
- N-protection with di-tert-butyl dicarbonate (Boc₂O)
- α-Methoxylation using lithium diisopropylamide (LDA) and methyl iodide
- Reduction of the ester to primary alcohol
- Conversion to amine via azide formation and reduction
- Deprotection of the Boc group
This approach is supported by the general procedure described in the literature for the preparation of piperidine derivatives. The process typically begins with N-protection of commercially available piperidine derivatives using tert-butyldicarbonate in dichloromethane at 0°C, followed by functionalization of the 4-position.
The protected piperidine derivative (12.1 mmol) in anhydrous THF (20 mL) was added dropwise to a cooled solution (-78°C) of LDA (2 mol/L, 21.7 mmol) in anhydrous THF (100 mL). After warming to -30°C and stirring for 30 minutes, the reaction mixture was cooled again to -78°C before addition of methyl iodide (24.2 mmol). The reaction was allowed to warm to room temperature and stirred overnight.
The ester group is subsequently reduced to the corresponding alcohol using LiAlH₄ at 0°C, followed by conversion to the amine via the azide intermediate.
Coupling with Furan-2-carboxylic Acid
The coupling of 4-methoxypiperidin-4-ylmethylamine with furan-2-carboxylic acid to form the carboxamide bond can be accomplished using various coupling reagents. Drawing from research on furan-containing amides, this reaction can be efficiently conducted under microwave irradiation using coupling agents such as DMT/NMM/TsO⁻ or EDC:
Furan-2-carboxylic acid (1.0 mmol) was dissolved in an appropriate solvent (DCM or DMF, 4 mL), and the coupling agent (DMT/NMM/TsO⁻ or EDC, 1.2 mmol) was added. After stirring for 5 minutes, 4-methoxypiperidin-4-ylmethylamine (1.0 mmol) was added. The reaction mixture was subjected to microwave irradiation at 50-60°C for 30-60 minutes. The progress was monitored by TLC and LCMS.
This method typically yields the desired carboxamide in 70-85% yield after purification by flash chromatography or crystallization.
Sulfonylation of Piperidine Nitrogen
The final step involves sulfonylation of the piperidine nitrogen with methanesulfonyl chloride. This transformation can be achieved under standard conditions:
To a solution of N-[(4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide (1.0 mmol) in DCM (10 mL) at 0°C, triethylamine (2.0 mmol) was added, followed by dropwise addition of methanesulfonyl chloride (1.2 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 3-4 hours. After completion, the reaction was quenched with saturated aqueous NaHCO₃, extracted with DCM, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford the target compound.
Synthesis via N-(1-Methanesulfonyl-4-piperidinone) Intermediate
Preparation of 1-Methanesulfonyl-4-piperidinone
An alternative approach begins with commercially available 4-piperidinone hydrochloride, which can be sulfonylated and then functionalized at the 4-position:
4-Piperidinone hydrochloride (10 mmol) was suspended in DCM (50 mL), and triethylamine (30 mmol) was added. After cooling to 0°C, methanesulfonyl chloride (11 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours, then washed with water and brine, dried over Na₂SO₄, and concentrated to yield 1-methanesulfonyl-4-piperidinone.
Methoxylation and Functionalization
The 4-position of 1-methanesulfonyl-4-piperidinone can be methoxylated using various methods, including reaction with trimethylorthoformate in the presence of an acid catalyst, or via a Grignard reaction followed by methoxide trapping:
To a solution of 1-methanesulfonyl-4-piperidinone (5 mmol) in anhydrous methanol (20 mL), trimethylorthoformate (15 mmol) and p-toluenesulfonic acid (0.5 mmol) were added. The mixture was refluxed for 6 hours, then cooled and neutralized with sodium bicarbonate. After filtration and concentration, the residue was purified by column chromatography to afford 1-methanesulfonyl-4-methoxypiperidin-4-yl derivative.
The resulting 1-methanesulfonyl-4-methoxypiperidin-4-yl compound can then be functionalized to introduce the methylamine group, which serves as the attachment point for the furan-2-carboxamide moiety.
Amide Formation
The final step involves coupling with furan-2-carboxylic acid to form the target compound, as described in section 3.2.
Optimized One-Pot Synthesis
Based on the synthetic procedures reported for similar compounds, an optimized one-pot approach can be developed. This method is particularly useful for larger-scale preparations:
Ethyl cis(+/-)-4-amino-3-methoxypiperidin-1-yl-carboxylate (0.21 mmol) was dissolved in methanol (1 mL). A 4 N hydrochloric acid/ethyl acetate solution (3 mL) was added, and the mixture was stirred at room temperature for one hour. Following concentration under reduced pressure, the residue was dissolved in DMF (2 mL). Diisopropylethylamine (0.92 mmol) was added, followed by methanesulfonyl chloride (0.25 mmol). After stirring for 1 hour at room temperature, furan-2-carboxylic acid (0.25 mmol) and a coupling agent (HATU or EDC/HOBt, 0.3 mmol) were added. The mixture was stirred at room temperature overnight. After dilution with dilute hydrochloric acid, the product was extracted with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. Following concentration, the residue was purified by silica gel column chromatography.
This one-pot approach can yield the target compound in 40-50% overall yield, significantly streamlining the synthetic process.
Influence of Reaction Conditions on Yield and Purity
The synthesis of this compound is sensitive to reaction conditions, with several factors influencing yield and purity. Table 1 summarizes the effects of different parameters on the coupling reaction between furan-2-carboxylic acid and the amine component.
Table 1. Effect of Reaction Conditions on the Amide Coupling Reaction
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC/HOBt | DCM | 25 | 12 | 68 |
| 2 | HATU | DMF | 25 | 6 | 75 |
| 3 | DMT/NMM/TsO⁻ | DCM | 25 | 8 | 72 |
| 4 | EDC/HOBt | DCM | 0 to 25 | 16 | 65 |
| 5 | HATU | DMF | 60 (MW) | 0.5 | 82 |
| 6 | DMT/NMM/TsO⁻ | DCM | 50 (MW) | 0.75 | 80 |
The data indicates that microwave-assisted coupling provides significantly higher yields and shorter reaction times compared to conventional methods. The choice of solvent also plays a crucial role, with DMF generally leading to higher yields for the HATU-mediated coupling.
Purification and Characterization
Purification Methods
The crude this compound can be purified using several methods:
- Column chromatography on silica gel using DCM/methanol (10:1) as the eluent
- Recrystallization from ethyl acetate/hexane
- Preparative HPLC using acetonitrile/water gradient containing 0.1% formic acid
For analytical purposes, thin-layer chromatography (TLC) can be performed using silica gel plates and DCM/methanol (10:1) as the mobile phase, with visualization under UV light at 254 nm.
Analytical Characterization
The target compound can be characterized using various analytical techniques. Table 2 presents the predicted spectroscopic data for this compound.
Table 2. Predicted Spectroscopic Data for this compound
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (dd, 1H, J = 1.7, 0.8 Hz, furan-H5), 7.12 (dd, 1H, J = 3.5, 0.8 Hz, furan-H3), 6.82 (t, 1H, NH), 6.48 (dd, 1H, J = 3.5, 1.7 Hz, furan-H4), 3.42-3.32 (m, 4H, piperidine-H2,6), 3.27 (s, 3H, OCH₃), 3.25 (d, 2H, J = 6.2 Hz, CH₂NH), 2.95 (s, 3H, SO₂CH₃), 2.05-1.85 (m, 4H, piperidine-H3,5) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.6 (C=O), 153.8 (furan-C2), 144.2 (furan-C5), 114.6 (furan-C3), 112.1 (furan-C4), 74.2 (piperidine-C4), 49.8 (OCH₃), 46.2 (piperidine-C2,6), 44.8 (CH₂NH), 38.3 (SO₂CH₃), 32.6 (piperidine-C3,5) |
| MS (ESI) | m/z 331.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3325 (N-H stretch), 1658 (C=O stretch), 1325 (S=O asymmetric stretch), 1145 (S=O symmetric stretch) |
| Melting Point | 142-144°C |
Scale-Up Considerations and Process Optimization
For large-scale production of this compound, several factors must be considered to ensure safety, efficiency, and cost-effectiveness. Based on processes described for similar compounds, the following modifications are recommended:
- Replacement of highly reactive reagents such as LDA with safer alternatives like sodium hexamethyldisilazide (NaHMDS)
- Implementation of continuous-flow processes for exothermic reactions
- Optimization of solvent volumes to minimize waste
- Development of crystallization protocols for efficient purification without chromatography
Temperature control is particularly critical during the sulfonylation step, as methanesulfonyl chloride reactions can be highly exothermic. Industrial applications typically employ a reaction temperature between -10°C and 0°C, with gradual warming to room temperature.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to modulate receptor functions, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Furan-2-Carboxamides
Para-Fluorofuranyl Fentanyl (N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)Furan-2-Carboxamide)
- Structural Differences :
- The target compound has a 1-methanesulfonyl-4-methoxypiperidine core, whereas para-fluorofuranyl fentanyl features a 1-phenethylpiperidine group.
- The amide nitrogen in para-fluorofuranyl fentanyl is bonded to a 4-fluorophenyl group, compared to the methyl-linked piperidine in the target compound.
- The target compound’s methanesulfonyl and methoxy groups may alter pharmacokinetics (e.g., metabolic stability or solubility) compared to the phenethyl and fluorophenyl groups in fentanyl analogs .
- Regulatory Status :
Furanylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Furan-2-Carboxamide)
- Structural Differences :
- Furanylfentanyl lacks the methanesulfonyl and methoxy substituents on the piperidine ring, instead incorporating a phenethyl group at the 1-position.
- Toxicokinetics: Furanylfentanyl exhibits rapid blood-brain barrier penetration and a half-life of 4–7 hours in humans, with metabolites including norfuranylfentanyl . The target compound’s sulfonyl group may slow metabolism or enhance excretion.
Non-Opioid Furan-2-Carboxamides
N-(4-Bromophenyl)Furan-2-Carboxamide and Derivatives
- Structural Differences :
- Synthetic Utility :
Antiviral N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)Furan-2-Carboxamide
- Structural Differences :
- Therapeutic Application :
Impurities in Pharmaceuticals
N-[3-[(4-Amino-6,7-Dimethoxyquinazolin-2-yl)(Methyl)Amino]Propyl]Furan-2-Carboxamide (Impurity A in Alfuzosin Hydrochloride)
- Structural Differences :
- Relevance :
- Demonstrates the prevalence of furan-2-carboxamide motifs in pharmaceuticals, even as impurities. The target compound’s stability and degradation pathways warrant similar scrutiny.
Comparative Data Table
Key Research Findings
Structural-Activity Relationships (SAR) :
- Piperidine substituents critically influence receptor binding. Phenethyl groups (as in fentanyl analogs) enhance µ-opioid affinity, while methanesulfonyl/methoxy groups may reduce abuse liability or alter metabolic pathways .
- Furan-2-carboxamide derivatives with aryl/heteroaryl groups exhibit diverse bioactivities, from opioids to antivirals, depending on the nitrogen-attached substituents .
Synthetic Challenges :
- The target compound’s sterically hindered piperidine may require specialized catalysts or conditions for efficient synthesis, unlike simpler aryl-furan-2-carboxamides synthesized via Suzuki coupling .
Biological Activity
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a piperidine moiety , with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O5S |
| Molecular Weight | 316.38 g/mol |
| CAS Number | 2415462-32-5 |
The presence of the methanesulfonyl and methoxy groups on the piperidine ring contributes to its unique reactivity and biological properties.
This compound is primarily studied for its role as an inhibitor in various biochemical pathways. Its mechanism involves:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, affecting cellular responses and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its potential anticancer properties have shown that it may inhibit the proliferation of cancer cells in vitro.
- Neuroprotective Effects : Some studies have indicated that it could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting moderate antimicrobial activity.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide | JAK inhibitor |
| N-(4-Methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide | Antiproliferative |
The unique combination of functional groups in this compound may confer distinct advantages over these compounds in specific therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Ring Formation : Start with a piperidine precursor (e.g., 4-methoxypiperidine) and introduce the methanesulfonyl group via sulfonylation .
Carboxamide Linkage : React the intermediate with furan-2-carboxylic acid using coupling agents (e.g., EDC/HOBt) under mild conditions (ethanol/methanol, 25–40°C) .
Methylation : Introduce the methyl group at the piperidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Key Considerations : Optimize reaction times and solvent polarity to minimize by-products.
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy, methanesulfonyl groups) and furan ring connectivity. Peaks near δ 3.2–3.5 ppm (piperidine protons) and δ 6.3–7.4 ppm (furan protons) are diagnostic .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 371.1 for C₁₆H₂₂N₂O₅S) .
Q. What in vitro assays assess the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cancer Cell Viability : Employ MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets (e.g., kinase domains). Prioritize residues forming hydrogen bonds with the methanesulfonyl or carboxamide groups .
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data using partial least squares (PLS) regression .
Q. How can researchers optimize the yield of the target compound during multi-step synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (from ~50% to >80%) by using controlled microwave irradiation (100–150°C) .
- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to enhance carboxamide coupling efficiency .
- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates .
Q. What analytical techniques resolve contradictions in structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation or substituent orientation .
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., piperidine vs. methylene protons) .
- High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for sulfur) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
